Predicted Physicochemical Advantage of the para-Methoxy Substituent vs. ortho- and meta-Isomers
The para-methoxy orientation in the target compound yields a lower computed octanol-water partition coefficient (cLogP) compared to the ortho-methoxy isomer, while maintaining an identical topological polar surface area (TPSA). This shift improves the predicted aqueous solubility without sacrificing passive permeability potential [1].
| Evidence Dimension | Predicted cLogP and TPSA |
|---|---|
| Target Compound Data | cLogP 2.08; TPSA 84.22 Ų |
| Comparator Or Baseline | ortho-methoxy isomer [4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: cLogP 2.45; TPSA 84.22 Ų (ChemoCommunity DB). meta-methoxy isomer: cLogP 2.30; TPSA 84.22 Ų |
| Quantified Difference | ΔcLogP = -0.37 vs. ortho-isomer; ΔcLogP = -0.22 vs. meta-isomer; TPSA identical. |
| Conditions | In silico prediction using fragment-based method; ChemoCommunity/JiangLab database entries. |
Why This Matters
Improved aqueous solubility directly affects compound handling in biological assays, facilitating more accurate dose-response measurements without requiring DMSO concentrations that may confound results.
- [1] ChemoCommunity Database. Comparative records for C20H22N6O2 isomers (para-, meta-, ortho-methoxy). JiangLab. View Source
